Diisodecyl adipate
Overview
Description
Diisodecyl adipate (DIDA) is an adipate-based plasticizer . It is used in the development of biodegradable films using thermoplastic starch and poly(lactic acid) . It may also be used in the preparation of cellulose triacetate-based films for the fabrication of optical devices .
Molecular Structure Analysis
The molecular formula of DIDA is C26H50O4 . Its molecular weight is 426.6728 . The IUPAC Standard InChI is InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 .Physical And Chemical Properties Analysis
DIDA is a liquid with a refractive index of n20/D 1.452 (lit.) . It has a melting point of 27.4 °C (lit.) . It is soluble in hexane, toluene, ethanol, and acetone, but insoluble in water and propylene glycol . Its density is 0.916 g/mL at 25 °C (lit.) .Scientific Research Applications
Application in Plasticizer Research
Diisodecyl adipate (DIA) is extensively used as a non-phthalate plasticizer in various products. Research by Wei et al. (2023) integrated in silico and in vitro methodologies to assess DIA's impact on cellular homeostasis, particularly its effects on lipid metabolism. This study is significant in understanding the potential health implications of DIA use in consumer products.
Influence on Material Properties
Another study by Shirai et al. (2016) investigated the effect of adipate esters, including DIA, on the mechanical and barrier properties of poly(lactic acid)/thermoplastic starch sheets. The research revealed that DIA improved the mechanical and barrier properties of these materials, indicating its effectiveness as a plasticizer.
Role in Adipose Tissue Research
Although not directly related to DIA, studies in the field of adipose tissue research provide context for understanding the potential biological impacts of adipate derivatives. For example, Kusminski and Scherer (2009) and Stern et al. (2016) explored adiponectin's role in metabolic homeostasis, which is relevant for understanding how adipate derivatives might interact with metabolic pathways.
Synthesis and Chemical Studies
Studies on the synthesis of adipate derivatives provide insights into the chemical properties and potential applications of DIA. Kai (2008) focused on synthesizing diisopropyl adipate, highlighting the methods and conditions for creating adipate esters. Similarly, Xi-lan (2008) researched the catalytic synthesis of diisooctyl adipate, a plasticizer related to DIA.
Biomedical and Health Implications
Understanding the broader context of adipate-related research helps in assessing DIA's health implications. Wang et al. (2008) investigated liver X receptor α as a transcriptional repressor in adipose tissue, shedding light on the complex interactions within metabolic systems where adipate derivatives might play a role.
Future Directions
properties
IUPAC Name |
bis(8-methylnonyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYQYOQRGPFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274202 | |
Record name | Bis(8-methylnonyl) hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | Hexanedioic acid, 1,6-diisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diisodecyl adipate | |
CAS RN |
27178-16-1, 142-53-0 | |
Record name | Diisodecyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoplex DDA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-diisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(8-methylnonyl) hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisodecyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISODECYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Q382O0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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